3-Chloro-4-hydroxyphenylboronic acid

Overview

Description

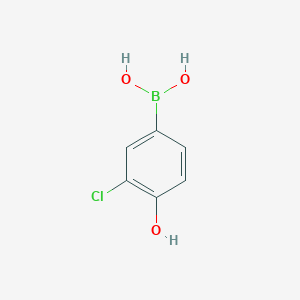

3-Chloro-4-hydroxyphenylboronic acid (CAS 182344-13-4, C₆H₆BClO₃) is a boronic acid derivative featuring a chloro substituent at the 3-position and a hydroxyl group at the 4-position on the benzene ring. It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, particularly in pharmaceutical intermediates and materials science . The compound is commercially available with >97.0% purity and is priced at 25,000 JPY for 5g (Kanto Chemical) . Its reactivity is influenced by the electron-withdrawing chlorine and the hydroxyl group, which can participate in hydrogen bonding or act as a directing group in synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-hydroxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-chloro-4-hydroxybenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is facilitated by a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale borylation reactions using similar reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form the corresponding phenol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Phenol derivatives.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

3-Chloro-4-hydroxyphenylboronic acid is instrumental in synthesizing pharmaceuticals that target specific biological pathways. It serves as a key intermediate in the development of drugs aimed at treating conditions such as cancer and infectious diseases. For instance, its derivatives have been explored for their inhibitory effects on various enzymes relevant to disease progression, including phosphatases involved in cancer signaling pathways .

Case Study: MptpB Inhibitors

A study focused on the design of selective MptpB inhibitors utilized this compound to enhance the efficacy of compounds against multidrug-resistant tuberculosis strains. The introduction of this boronic acid derivative significantly improved binding affinity and selectivity, demonstrating its potential as a therapeutic agent .

Bioconjugation

Enhancing Drug Delivery Systems

In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other molecules. This application is crucial for improving the efficacy of drug delivery systems. By facilitating specific binding interactions, it enhances the targeting capabilities of therapeutic agents .

Organic Synthesis

Versatile Building Block

The compound acts as a versatile building block in organic synthesis. It allows chemists to construct complex molecules with precision through various coupling reactions, including Suzuki coupling, which is widely used for forming carbon-carbon bonds .

| Reaction Type | Application |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds |

| C-N Coupling | Synthesis of pharmaceuticals and agrochemicals |

Diagnostics

Development of Diagnostic Tools

this compound is utilized in developing diagnostic assays that require specific binding interactions. Its ability to form stable complexes with certain biomolecules enhances the accuracy and sensitivity of disease detection methods .

Material Science

Advanced Materials Development

In material science, this compound contributes to creating advanced materials such as polymers and coatings that exhibit enhanced properties like durability and chemical resistance. Its boronic acid functionality makes it suitable for applications in sensors and nanotechnology .

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

3-Fluoro-4-hydroxyphenylboronic acid (CAS 182344-14-5)

- Structural Difference : Fluorine replaces chlorine.

- However, the hydroxyl group’s hydrogen-bonding capability remains critical for regioselectivity in reactions.

- Applications : Used in similar coupling reactions but may require adjusted catalytic conditions due to fluorine’s steric and electronic effects .

3-Chloro-4-fluorophenylboronic acid (C₆H₅BClFO₂)

- Structural Difference : Contains both chlorine and fluorine substituents.

- Safety : Shares hazard codes (H315, H319, H335) with 3-chloro-4-hydroxyphenylboronic acid, indicating similar irritant risks .

Hydroxyl Group Modifications

3-Chloro-4-methylphenylboronic acid (CAS 175883-63-3)

- Structural Difference : Methyl group replaces hydroxyl.

- Lacks hydrogen-bonding capability, reducing solubility in polar solvents.

- Cost : Significantly cheaper (2,500 JPY/g vs. 5,000 JPY/g for the hydroxyl analog) due to simpler synthesis .

3-Chloro-4-methoxyphenylboronic acid (CAS 919496-57-4)

- Structural Difference : Methoxy group replaces hydroxyl.

- Reactivity : Methoxy’s electron-donating nature decreases the boronic acid’s electrophilicity, requiring harsher reaction conditions for coupling. The methoxy group also blocks certain regiochemical pathways .

Functional Group Additions

3-Chloro-4-carboxyphenylboronic acid (C₇H₆BClO₄)

- Structural Difference : Carboxylic acid replaces hydroxyl.

- Reactivity : The carboxylic acid’s strong electron-withdrawing effect increases boronic acid reactivity but introduces acidity (pKa ~4), necessitating pH-controlled conditions.

- Applications : Used in aqueous-phase Suzuki reactions or as a ligand in metal-organic frameworks .

3-Chloro-4-formylphenylboronic acid (C₇H₆BClO₃)

- Structural Difference : Formyl group replaces hydroxyl.

- Reactivity : The aldehyde group participates in condensation reactions, enabling sequential functionalization. However, it may destabilize the boronic acid under oxidative conditions .

Comparative Data Table

| Compound | CAS No. | Substituents | Reactivity (vs. Target) | Key Applications | Price (JPY/5g) |

|---|---|---|---|---|---|

| 3-Chloro-4-hydroxyphenyl | 182344-13-4 | -Cl, -OH | Baseline | Pharmaceuticals, biaryl synthesis | 25,000 |

| 3-Fluoro-4-hydroxyphenyl | 182344-14-5 | -F, -OH | Higher EWG effect | Catalysis, sensors | 43,000 |

| 3-Chloro-4-methylphenyl | 175883-63-3 | -Cl, -CH₃ | Slower due to sterics | Polymer additives | 2,500 |

| 3-Chloro-4-carboxyphenyl | N/A | -Cl, -COOH | Enhanced acidity | MOFs, aqueous-phase reactions | 26,900 |

| 3-Chloro-4-methoxyphenyl | 919496-57-4 | -Cl, -OCH₃ | Reduced electrophilicity | Agrochemicals | 33,000 |

EWG: Electron-Withdrawing Group; MOF: Metal-Organic Framework

Biological Activity

3-Chloro-4-hydroxyphenylboronic acid (CAS No. 182344-13-4) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound features a phenolic moiety that contributes to its potential as an antimicrobial and therapeutic agent. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BClO₃ |

| Molecular Weight | 172.37 g/mol |

| Melting Point | Not specified |

| Purity | ≥98% |

| Solubility | Water-soluble |

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound, particularly against drug-resistant pathogens. A study demonstrated that derivatives of this compound exhibited significant activity against various strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentrations (MICs) ranged from 1 to 8 µg/mL.

- Vancomycin-resistant Enterococcus faecalis : MICs between 0.5 and 2 µg/mL.

- Gram-negative bacteria : MIC values varied from 8 to 64 µg/mL against multiple strains.

- Candida auris : Notably resistant fungal species, with MICs from 0.5 to 64 µg/mL .

These findings indicate the compound's broad-spectrum antimicrobial properties, making it a candidate for further development in treating resistant infections.

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Specifically, it targets enzymes in the MurA-F pathway, which are crucial for peptidoglycan formation. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death .

Case Studies

-

Study on Amino Acid Derivatives :

A recent investigation synthesized a library of amino acid derivatives incorporating the 4-hydroxyphenyl moiety. These derivatives were systematically screened against ESKAPE pathogens and demonstrated varying degrees of antimicrobial activity. The study found that structural modifications significantly influenced the activity profiles, underscoring the importance of chemical structure in biological efficacy . -

Antifungal Activity :

Another study focused on the antifungal properties of compounds derived from phenolic structures similar to this compound. The results indicated substantial activity against drug-resistant Candida species, including Candida auris, emphasizing the need for novel antifungal agents in clinical settings .

Applications and Future Directions

Given its promising biological activity, this compound is being explored for various applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Cancer Research : Compounds with similar structures have shown anticancer properties, warranting exploration in oncology.

- Chemical Biology : As a tool for probing biological pathways due to its ability to form reversible covalent bonds with diols.

Q & A

Q. Basic: What are the recommended synthetic routes for 3-chloro-4-hydroxyphenylboronic acid, and how can purity be optimized?

Answer:

The synthesis typically involves halogen-directed electrophilic substitution or cross-coupling reactions. A common approach is:

- Step 1: Start with 3-chloro-4-hydroxybenzene derivatives (e.g., 3-chloro-4-hydroxyiodobenzene).

- Step 2: Perform Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Purification: Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 9–10 ppm) and boronic acid resonance .

- FT-IR: Identify B–O stretching (~1340 cm⁻¹) and O–H bending (~3200 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (C₆H₅BClO₃, exact mass 186.47 g/mol) with ESI+ mode .

Q. Advanced: How do computational methods (e.g., DFT) predict the reactivity of this compound in Suzuki-Miyaura couplings?

Answer:

- DFT/B3LYP Studies: Calculate frontier molecular orbitals (FMOs) to assess nucleophilicity. The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, suitable for aryl halide partners .

- Solvent Effects: Simulate solvation (e.g., DMF, THF) to optimize reaction coordinates. Polar aprotic solvents stabilize the boronate intermediate, enhancing coupling efficiency .

- Validation: Cross-reference computed activation energies with experimental yields (e.g., 70–85% with Pd catalysts) .

Q. Advanced: How can crystallographic tools (e.g., SHELXL) resolve structural ambiguities in boronic acid derivatives?

Answer:

- Single-Crystal X-ray Diffraction: Use SHELXL for refinement. Key parameters:

- Challenges: Address disorder in the boronic acid moiety via restrained refinement (DFIX commands in SHELX) .

Q. Advanced: What factors influence the stability of this compound under varying pH conditions?

Answer:

- pH-Dependent Tautomerism:

- Experimental Validation: Use UV-Vis spectroscopy (λmax shifts from 260 nm to 280 nm with pH) to monitor tautomeric transitions .

Q. Advanced: How can researchers address contradictions in reported reactivity data for this compound?

Answer:

- Root Cause Analysis:

- Mitigation: Standardize reaction protocols (e.g., glovebox for moisture-sensitive steps) and report detailed characterization .

Q. Advanced: What role do substituent effects (Cl, OH) play in modulating the electronic properties of this boronic acid?

Answer:

- Hammett Parameters: The –Cl (σₚ = +0.23) and –OH (σₚ = -0.37) groups create opposing electronic effects, reducing overall resonance withdrawal.

- Impact on Reactivity: Enhanced para-directing ability in cross-couplings due to electron-deficient aryl ring .

- Experimental Proof: Compare coupling rates with meta-substituted analogs using kinetic studies .

Q. Advanced: How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes)?

Answer:

Properties

IUPAC Name |

(3-chloro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQIKFZZILXJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622630 | |

| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-13-4 | |

| Record name | (3-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-hydroxyphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.